HT29 Cell Cytotoxicity: Aminopentol Is 5-Fold Less Potent Than Fumonisin B1 at Comparable Effect Levels
In HT29 human colonic adenocarcinoma cells, aminopentol (AP1) requires a 5-fold higher concentration than fumonisin B1 (FB1) to achieve an equivalent reduction in cell number. Specifically, 50 µM AP1 produced approximately 30% reduction in cell number after 24 h, comparable to the effect of 10 µM FB1 . This quantitative potency differential stems from the absence of the tricarballylic acid side-chains in AP1, which in FB1 contribute to antagonism of the fatty acyl-CoA co-substrate binding site of ceramide synthase .
| Evidence Dimension | Cytotoxicity – reduction in HT29 cell number after 24 h |
|---|---|
| Target Compound Data | 50 µM AP1 → ~30% reduction in cell number |
| Comparator Or Baseline | 10 µM FB1 → ~30% reduction in cell number |
| Quantified Difference | AP1 is approximately 5-fold less potent than FB1 at equivalent effect level (~30% cell number reduction) |
| Conditions | HT29 human colonic adenocarcinoma cell line; 24 h incubation; cell number quantified |
Why This Matters
Investigators selecting AP1 over FB1 for ceramide synthase inhibition experiments must account for this 5-fold potency offset; otherwise, under-dosing with AP1 may fail to recapitulate the sphingolipid disruption phenotype expected from FB1-based literature.
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